

# SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Potent Antiangiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

SRPIN803 is a small molecule inhibitor with demonstrated antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This technical guide provides an in-depth overview of SRPIN803, its mechanism of action, and its role in modulating angiogenesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting SRPK1 and CK2 signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

## Introduction to SRPIN803 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and agerelated macular degeneration.[4] Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis.[5] The alternative splicing of VEGF pre-mRNA results in the production of proangiogenic (e.g., VEGF165) and anti-angiogenic (e.g., VEGF165b) isoforms.[5] The balance between these isoforms is crucial in controlling the angiogenic switch.

**SRPIN803** has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit angiogenesis.[1][2][3] Its primary mechanism involves the dual inhibition of



SRPK1 and CK2, two kinases implicated in the regulation of angiogenesis.[1][2][3][4]

## Mechanism of Action: Dual Inhibition of SRPK1 and CK2

**SRPIN803** exerts its antiangiogenic effects by targeting two key kinases:

- Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of the alternative splicing of VEGF pre-mRNA.[5][6] It phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1, which then promote the selection of the proximal splice site in VEGF exon 8, leading to the production of the pro-angiogenic VEGF165 isoform.[5][6][7] By inhibiting SRPK1, SRPIN803 can shift the splicing of VEGF towards the anti-angiogenic VEGF165b isoform, thereby suppressing angiogenesis.[5]
- Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and angiogenesis.[4][8][9] Elevated CK2 activity is observed in many cancers and is associated with the promotion of angiogenesis.[4] CK2 can influence angiogenesis through multiple signaling pathways, including those involving key growth factors.[4][8][9] Inhibition of CK2 by SRPIN803 contributes to its overall antiangiogenic activity.[1][3]

The dual inhibition of both SRPK1 and CK2 by **SRPIN803** provides a multi-pronged approach to suppressing pathological angiogenesis.





Click to download full resolution via product page

Dual inhibitory mechanism of SRPIN803.

## **Quantitative Data**



The following tables summarize the key quantitative data related to the activity of **SRPIN803** from various studies.

Table 1: Inhibitory Activity of **SRPIN803** 

| Target | IC50 Value        | Reference |
|--------|-------------------|-----------|
| SRPK1  | 2.4 μΜ            | [1]       |
| SRPK1  | 7.5 µM            | [10]      |
| CK2    | 203 nM (0.203 μM) | [1]       |
| CK2    | 0.68 μΜ           | [10]      |

Table 2: In Vitro and In Vivo Antiangiogenic Activity of SRPIN803

| Assay                               | Model System                             | Concentration/<br>Dose    | Observed<br>Effect            | Reference |
|-------------------------------------|------------------------------------------|---------------------------|-------------------------------|-----------|
| Angiogenesis<br>Assay               | Zebrafish<br>Embryos                     | 100 μΜ                    | Inhibition of angiogenesis    | [1][3]    |
| Angiogenesis<br>Assay               | Zebrafish<br>Embryos<br>(microinjection) | 4.6 nL of 10 μM           | Blockade of angiogenesis      | [1]       |
| Choroidal<br>Neovascularizati<br>on | Mouse Model                              | Topical<br>administration | Significant inhibition of CNV | [1][3]    |

Table 3: Cytostatic Activity of SRPIN803

| Cell Line | GI50 Value | Reference |
|-----------|------------|-----------|
| Hcc827    | 80-98 μΜ   | [1]       |
| PC3       | 80-98 μΜ   | [1]       |
| U87       | 80-98 μΜ   | [1]       |



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic activity of **SRPIN803**.

## **In Vitro Kinase Inhibition Assay**

This assay is used to determine the half-maximal inhibitory concentration (IC50) of **SRPIN803** against SRPK1 and CK2.

#### Materials:

- Recombinant SRPK1 or CK2 enzyme
- Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)[10]
- SRPIN803 at various concentrations
- ATP (radiolabeled or with a detection system)
- Kinase reaction buffer
- 96-well plates
- Detection reagents (e.g., for radioactivity or luminescence)
- Plate reader

#### Protocol:

- Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer in each well of a 96-well plate.
- Add **SRPIN803** at a range of concentrations to the wells. Include a control with no inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.



- Stop the reaction.
- Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of SRPIN803 that causes 50% inhibition
  of the kinase activity.

## **Zebrafish Angiogenesis Assay**

This in vivo assay is used to visually and quantitatively assess the antiangiogenic effects of **SRPIN803**.



Click to download full resolution via product page

Workflow for the zebrafish angiogenesis assay.

#### Materials:

- Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
- SRPIN803 stock solution
- · Embryo medium
- 96-well plates



Fluorescence microscope

#### Protocol:

- Collect fertilized zebrafish embryos and maintain them in embryo medium.
- At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
- Place individual embryos into the wells of a 96-well plate containing embryo medium.
- Add SRPIN803 to the wells at the desired final concentration (e.g., 100 μM).[1][3] Include a
  vehicle control (e.g., DMSO).
- Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
- At the end of the incubation period, anesthetize the embryos.
- Image the trunk vasculature of the embryos using a fluorescence microscope.
- Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels.
- Compare the measurements between the SRPIN803-treated and control groups to determine the antiangiogenic effect.

## Mouse Model of Choroidal Neovascularization (CNV)

This in vivo model is used to evaluate the efficacy of **SRPIN803** in a disease-relevant context, such as age-related macular degeneration.

#### Materials:

- Mice (e.g., C57BL/6)
- Laser photocoagulator
- SRPIN803 formulation for topical administration (e.g., eye ointment)



- Anesthesia
- Fundus imaging system
- Fluorescein angiography equipment
- Histological processing reagents

#### Protocol:

- Anesthetize the mice and dilate their pupils.
- Use a laser photocoagulator to induce rupture of Bruch's membrane in the retina, which triggers the formation of CNV.[11][12][13][14]
- Administer SRPIN803 topically to the eyes of the mice according to a predetermined dosing schedule.[1][3] A control group should receive a vehicle-only formulation.
- At specific time points after laser induction, perform in vivo imaging (e.g., fundus photography, fluorescein angiography) to assess the extent of CNV leakage and size.[11][12]
- At the end of the study, euthanize the mice and enucleate the eyes.
- Perform histological analysis (e.g., on choroidal flat mounts) to quantify the volume and area of the CNV lesions.
- Compare the CNV measurements between the SRPIN803-treated and control groups.

## **MTT Cell Viability Assay**

This colorimetric assay is used to assess the cytostatic or cytotoxic effects of **SRPIN803** on various cell lines.

#### Materials:

- Cancer cell lines (e.g., Hcc827, PC3, U87)
- SRPIN803 at various concentrations



- Cell culture medium and supplements
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a specialized reagent)
- · Microplate reader

#### Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **SRPIN803**. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

## **Signaling Pathways**

The antiangiogenic activity of **SRPIN803** is mediated through the inhibition of SRPK1 and CK2, which in turn affects downstream signaling pathways.

## **SRPK1-Mediated VEGF Alternative Splicing**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Protein kinase CK2 and angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing ecancer [ecancer.org]
- 6. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 8. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein kinase CK2 suppresses angiogenesis and hematopoietic stem cell recruitment to retinal neovascularization sites PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Potent Antiangiogenic Activity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610994#srpin803-and-its-role-in-antiangiogenic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com